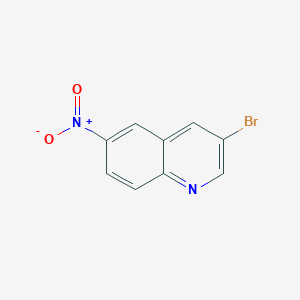

3-Bromo-6-nitroquinoline

Vue d'ensemble

Description

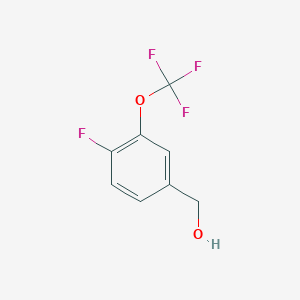

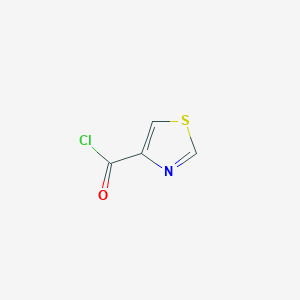

3-Bromo-6-nitroquinoline is a compound with the molecular formula C9H5BrN2O2 and a molecular weight of 253.05 . It is a solid at room temperature .

Synthesis Analysis

Quinoline, the core structure of this compound, can be synthesized through various methods. Classical methods include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad–Limpach . More recent methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5BrN2O2/c10-7-3-6-4-8(12(13)14)1-2-9(6)11-5-7/h1-5H . This indicates the presence of a bromine atom at the 3rd position and a nitro group at the 6th position on the quinoline ring.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 253.05 .Applications De Recherche Scientifique

Intermediate for PI3K/mTOR Inhibitors

3-Bromo-6-nitroquinoline has been identified as a key intermediate in the synthesis of PI3K/mTOR inhibitors. The compound was synthesized through a multi-step process including nitration, chlorination, alkylation, reduction, and substitution, showcasing its potential in the development of quinoline inhibitors used in cancer therapy (Lei et al., 2015).

Skraup-Type Synthesis

This compound is also utilized in the Skraup-type synthesis, where 2,2,3-Tribromopropanal serves as a reagent for transforming 4-nitro- and 4-methoxyanilines into 3-bromo-6-nitroquinolines. These intermediates can further undergo transformation into 3-bromoquinolin-6-ols, potentially carrying additional substituents at positions 7 and 8, illustrating its versatility in synthetic chemistry (Lamberth et al., 2014).

Development of Chelating Ligands

This compound derivatives have been incorporated into novel chelating ligands through the Friedländer approach. This methodology allows for the synthesis of bidentate and tridentate 6-bromoquinoline derivatives, which can be dimerized or modified to afford compounds with high emission quantum yield, beneficial for optical applications (Hu et al., 2003).

Anticancer Activity

Some quinoline derivatives, including this compound, have been evaluated for their anticancer activity. Specifically, 6-Bromo-5-nitroquinoline showed significant antiproliferative activity against various cancer cell lines, demonstrating its potential as a lead compound in the search for new anticancer drugs (Köprülü et al., 2018).

Prodrug Systems for Reductive Activation

Novel 2-aryl-5-nitroquinolines, synthesized as potential prodrug systems for bioreductive activation, include modifications at the 6-position with bromoform anion, demonstrating the compound's utility in the development of therapeutic agents that undergo activation in specific biological conditions (Couch et al., 2008).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Orientations Futures

Quinoline and its derivatives have been the subject of extensive research due to their wide range of applications in medicinal and synthetic organic chemistry . Future research directions may include the development of greener and more sustainable chemical processes for the synthesis of quinoline derivatives , as well as the exploration of novel biological activities and mechanisms of action .

Mécanisme D'action

Target of Action

Quinoline derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and dna .

Mode of Action

It’s known that quinoline derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or binding to receptors . The nitro group in 3-Bromo-6-nitroquinoline could potentially undergo reduction to form reactive species, which can further interact with biological targets .

Biochemical Pathways

Quinoline derivatives are known to impact a wide range of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The compound’s molecular weight (25305 g/mol) and its solid physical form suggest that it may have good oral bioavailability .

Result of Action

It’s known that quinoline derivatives can have a variety of effects, such as anti-inflammatory, antimalarial, and anticancer activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and humidity . Its efficacy could also be influenced by the pH of the environment, as this can affect the compound’s ionization state and, consequently, its ability to interact with its targets.

Analyse Biochimique

Biochemical Properties

3-Bromo-6-nitroquinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain cytochrome P450 enzymes, which are essential for drug metabolism . Additionally, it interacts with proteins involved in cell signaling pathways, such as epidermal growth factor receptor (EGFR), thereby modulating their activity . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases related to enzyme dysregulation and abnormal cell signaling.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the proliferation of cancer cells by targeting EGFR and disrupting downstream signaling pathways . This inhibition leads to reduced cell growth and increased apoptosis in cancer cells. Furthermore, the compound affects gene expression by modulating the activity of transcription factors, resulting in changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. The compound binds to the active sites of enzymes, such as cytochrome P450, preventing their normal function . Additionally, this compound can activate or inhibit signaling pathways by interacting with key proteins, such as EGFR . These interactions lead to changes in gene expression and cellular responses, ultimately affecting cell function and behavior.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . In in vitro and in vivo studies, long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings suggest that the compound’s effects are consistent over time, provided that it is stored and handled appropriately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as liver damage and hematological abnormalities . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and reduction . These metabolic reactions result in the formation of reactive intermediates that can further interact with cellular components, leading to changes in metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . These interactions influence the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is mediated by specific targeting signals and post-translational modifications that direct this compound to its target sites . The compound’s activity can be influenced by its subcellular localization, as it interacts with different biomolecules in distinct cellular compartments.

Propriétés

IUPAC Name |

3-bromo-6-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-7-3-6-4-8(12(13)14)1-2-9(6)11-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGQUURJVUSYBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10572187 | |

| Record name | 3-Bromo-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7101-95-3 | |

| Record name | 3-Bromo-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the synthesis of 3-bromo-6-nitroquinoline as described in the research paper?

A1: The research highlights the use of 2,2,3-Tribromopropanal in a Skraup-type synthesis to produce this compound []. This method is considered a one-step transformation from readily available 4-nitroanilines, making it a potentially advantageous route compared to multi-step synthetic approaches. The resulting this compound serves as a valuable intermediate, easily convertible to 3-bromoquinolin-6-ols, compounds with potential biological activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Diethylamino)phenyl]acetic acid](/img/structure/B1315902.png)

![(2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1315917.png)